5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione
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Overview
Description
5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione: , also known by its systematic name 6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione 1-oxide , is a chemical compound with the molecular formula C₇H₇N₅O₂ . It falls within the class of pyrimidotriazines and exhibits interesting properties due to its unique structure .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several routes. One notable method is the reaction of compound 2 with malononitrile in basic medium, yielding 8-amino-3-(2-thienyl)pyrazolo[1,2,4]triazine-7-carbonitrile through nucleophilic substitution of the hydrazino group followed by cyclization and in situ auto-oxidation for aromatization of the diazole ring .
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound using established synthetic routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Substitution: Exhibits reactivity toward nucleophiles.
Cyclization: Forms heterocyclic rings.
Aromatization: Converts diazole rings to aromatic systems.
Malononitrile: Used in the synthesis pathway.
Thiourea: Reacts with the compound in boiling acetic acid to yield another derivative .
Major Products:: The major products depend on the specific reaction conditions and substituents. The compound’s unique structure leads to diverse products.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Heterocyclic Chemistry: Studied for its reactivity and novel ring systems.
Pharmacology: Investigated for potential drug-like properties.
Biological Activity: May interact with cellular targets.
Materials Science:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
CAS No. |
7271-90-1 |
---|---|
Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5,7-dimethyl-2H-pyrimido[4,5-e][1,2,4]triazine-3,6,8-trione |
InChI |
InChI=1S/C7H7N5O3/c1-11-4-3(9-10-6(14)8-4)5(13)12(2)7(11)15/h1-2H3,(H,8,10,14) |
InChI Key |
MMOSHKRLQYNTDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)NN=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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